Diproqualone - 36518-02-2

Diproqualone

Catalog Number: EVT-427941
CAS Number: 36518-02-2
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diproqualone is an analogue of methaqualone developed in the 1980s and marketed mainly in France and some other European countries . It has sedative, anxiolytic, antihistamine, and analgesic properties . It is used primarily for the treatment of inflammatory pain associated with osteoarthritis and rheumatoid arthritis , and more rarely for treating insomnia, anxiety, and neuralgia .

Molecular Structure Analysis

The IUPAC name for Diproqualone is 3-(2,3-dihydroxypropyl)-2-methyl-quinazolin-4-one . The molecular formula is C12H14N2O3 and the molar mass is 234.255 g·mol−1 .

Classification

Diproqualone is classified as a GABAergic agent, specifically targeting the β subtype of the gamma-aminobutyric acid A receptor. Its pharmacological profile includes sedative, anxiolytic, antihistamine, and analgesic effects, making it a compound of interest in both clinical and research settings .

Synthesis Analysis

The synthesis of Diproqualone involves several key steps that lead to the formation of its quinazolinone core structure. The primary method includes:

  1. Formation of the Quinazolinone Core:
    • The synthesis typically begins with the reaction of anthranilic acid with various aldehydes or isatoic anhydride under acidic conditions to form an intermediate quinazolinone structure.
  2. Introduction of Substituents:
    • The core structure is then modified by introducing 2,3-dihydroxypropyl and methyl groups through alkylation reactions.
    • Common solvents used include dimethyl sulfoxide (DMSO) and organic solvents like toluene or ethanol, often under reflux conditions.
  3. Purification:
    • The final product is purified through crystallization or chromatography techniques to ensure the removal of any unreacted starting materials or by-products .

Technical Parameters

  • Reaction temperatures typically range from 100°C to 140°C.
  • The use of catalysts may be required depending on the specific synthetic route employed.
Molecular Structure Analysis

Diproqualone has the molecular formula C12H14N2O3C_{12}H_{14}N_{2}O_{3} with a molar mass of approximately 234.255 g/mol. Its structure features a quinazolinone core with specific functional groups that contribute to its biological activity.

Structural Characteristics

  • Core Structure: The quinazolinone moiety consists of a fused benzene and pyrimidine ring system.
  • Functional Groups: Presence of hydroxyl (-OH) groups enhances its solubility and reactivity.
  • 3D Conformation: The spatial arrangement allows for effective interaction with GABA receptors, facilitating its pharmacological effects .
Chemical Reactions Analysis

Diproqualone is involved in various chemical reactions that can modify its structure and properties:

  1. Oxidation:
    • Can be oxidized using agents like potassium permanganate, which may alter its functional groups.
  2. Reduction:
    • Reduction reactions can be performed using lithium aluminum hydride to modify carbonyl groups.
  3. Substitution Reactions:
    • Substitution with halogens or nucleophiles can introduce new functional groups onto the molecule.
  4. Hydrolysis:
    • Under acidic or basic conditions, hydrolysis can break down certain ester linkages if present .

These reactions are crucial for synthesizing derivatives of Diproqualone or modifying its activity.

Mechanism of Action

Diproqualone primarily acts as an agonist at the β subtype of the GABA A receptor, enhancing GABA's inhibitory effects in the central nervous system.

Detailed Mechanism

  • GABAergic Pathway: By binding to the GABA A receptor, Diproqualone increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.
  • Histamine Receptor Antagonism: It also exhibits antagonist activity at histamine receptors, contributing to its sedative effects.
  • Cyclooxygenase Inhibition: Additionally, it inhibits cyclooxygenase-1 enzymes, reducing inflammation and pain signaling pathways .

Biochemical Effects

The compound's action leads to enhanced inhibitory neurotransmission, reduced histamine activity, and decreased inflammation and pain perception.

Physical and Chemical Properties Analysis

Diproqualone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and DMSO but poorly soluble in water.
  • Melting Point: Approximately 130°C.
  • pKa Values: Reflects its acidic properties due to hydroxyl groups.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place .

These properties influence its formulation for therapeutic use.

Applications

Diproqualone has various scientific applications beyond its clinical use:

  1. Pharmaceutical Development: Investigated for potential use in developing new sedative or analgesic medications.
  2. Research Tool: Utilized in studies exploring GABAergic mechanisms and their implications in neurological disorders.
  3. Antioxidant Studies: Some derivatives have been evaluated for antioxidant properties, indicating potential broader therapeutic applications .
Introduction to Diproqualone

Diproqualone (chemical name: 3-(2,3-dihydroxypropyl)-2-methyl-quinazolin-4-one) is a synthetic therapeutic agent belonging to the quinazolinone class of chemical compounds. Its molecular formula is C12H14N2O3, with a molar mass of 234.255 g·mol−1 [1] [2]. This molecule features a quinazolinone core structure—a bicyclic system consisting of a benzene ring fused with a pyrimidine ring—substituted at position 2 with a methyl group and at position 3 with a 2,3-dihydroxypropyl chain. The presence of these hydrophilic functional groups significantly influences its physicochemical properties and pharmacological profile compared to other quinazolinone derivatives. As a GABAergic modulator with additional unique pharmacological actions, diproqualone occupies a distinct therapeutic niche primarily in managing inflammatory pain conditions, setting it apart from other compounds in its structural class that were withdrawn due to safety concerns [2].

Table 1: Fundamental Chemical Properties of Diproqualone

PropertyValue
Systematic IUPAC Name3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one
Molecular FormulaC12H14N2O3
Molar Mass234.255 g·mol−1
CAS Registry Number5628-85-1
PubChem CID64112
Chemical ClassQuinazolinone derivative

Chemical Classification and Structural Overview of Quinazolinones

Quinazolinones represent a significant class of nitrogen-containing heterocyclic compounds with broad biological activities. The core quinazolinone structure comprises a fused bicyclic system formed by the fusion of a benzene ring with a pyrimidin-4(3H)-one ring. This scaffold allows for substitutions at multiple positions, which profoundly influences biological activity. Diproqualone specifically features a methyl group at position 2 of the quinazolinone ring and a 2,3-dihydroxypropyl chain at position 3 [2]. The dihydroxypropyl substituent enhances water solubility compared to earlier non-polar analogs like methaqualone, contributing to its distinct pharmacokinetic properties. The molecule's structural configuration facilitates interactions with multiple biological targets, including GABAA receptors, histamine receptors, and cyclooxygenase enzymes, underpinning its multimodal pharmacological actions [2]. Quinazolinones exist in several isomeric forms, but diproqualone specifically belongs to the 4-quinazolinone subtype, which has demonstrated greater central nervous system activity compared to other isomers. The specific substitution pattern of diproqualone—particularly the hydrophilic dihydroxypropyl side chain—differentiates it from the more lipophilic and abuse-prone methaqualone analogs, contributing to its preserved therapeutic utility in specific clinical contexts despite structural similarities.

Historical Development and Pharmacological Significance of Diproqualone

Diproqualone emerged during the late 1950s through research conducted by scientists at Nogentaise de Produits Chimique, who were exploring structural analogs of methaqualone [2]. It was developed during an era of intense pharmacological investigation into quinazolinone derivatives, which yielded numerous compounds with sedative-hypnotic properties. While many quinazolinones were withdrawn from markets due to abuse potential and safety concerns, diproqualone demonstrated a more favorable risk-benefit profile in specific therapeutic contexts. This was largely attributable to its unique multimodal pharmacology that extends beyond sedation to include significant analgesic and anti-inflammatory actions. Unlike simpler GABAergic sedatives, diproqualone exhibits a complex polypharmacology:

Table 2: Pharmacological Targets and Mechanisms of Diproqualone

Pharmacological TargetMechanismTherapeutic Effect
GABAA receptor (β-subtype)Agonist activitySedative, anxiolytic, muscle relaxant
Histamine receptorsAntagonist activityAntihistaminic, anti-inflammatory
Cyclooxygenase-1 (COX-1)Enzyme inhibitionAnalgesic, anti-inflammatory
Sigma-1 and Sigma-2 receptorsAgonist activity (functional significance under investigation)Potential neuromodulatory effects

The molecule's significance in pain management stems from this unique combination of mechanisms, particularly its antihistaminic properties coupled with cyclooxygenase-1 inhibition, which together provide a dual pathway for alleviating inflammatory pain [2]. This made it especially valuable for conditions involving inflammatory components, such as osteoarthritis and rheumatoid arthritis. Its ability to simultaneously address pain, inflammation, and associated anxiety or sleep disturbances without requiring multiple medications offered a clinical advantage in specific patient populations. Furthermore, unlike methaqualone, which gained notoriety as a recreational drug ("Quaalude"), diproqualone's formulation strategies and pharmacological profile allowed it to remain in medical use, albeit with regulatory restrictions to mitigate abuse potential [2] [4]. It represents one of the few clinically successful examples where strategic molecular modifications to a controlled substance scaffold (methaqualone) yielded a derivative with preserved therapeutic benefits but reduced abuse liability.

Regulatory and Global Usage Patterns: Focus on European Markets

Diproqualone's regulatory status and clinical utilization demonstrate significant geographic variation, with its primary therapeutic application concentrated historically in France and limited other European markets [2]. Unlike its relative methaqualone, which faced worldwide bans in the 1980s due to widespread abuse and overdose deaths (exemplified by the withdrawal of Quaalude in the United States in 1984 [4]), diproqualone maintained a restricted but legitimate medical role primarily as an analgesic for inflammatory musculoskeletal conditions. Crucially, regulatory authorities permitted its marketing not as a single-agent formulation but exclusively in combination products featuring the camphosulfonate salt form alongside other therapeutic agents like ethenzamide (an analgesic and anti-inflammatory) [2]. This formulation strategy served dual purposes: enhancing solubility and bioavailability while acting as a deterrent to potential misuse by complicating extraction of pure diproqualone.

The regulatory restrictions reflect a balancing act between recognizing its therapeutic value in specific indications and mitigating abuse risks inherent in its GABAergic activity. Its classification as a controlled substance varies across jurisdictions but typically involves prescription-only status with monitoring. The European usage pattern is characterized by highly specialized application—primarily for inflammatory pain conditions resistant to first-line therapies like NSAIDs, particularly in elderly populations where its sedative properties might concurrently address sleep disturbances associated with chronic pain. Its use for insomnia or anxiety as primary indications is rare and not the focus of modern prescribing, reflecting regulatory and clinical caution despite its pharmacological activity in these areas [2]. This focused application in pain management, rather than as a general sedative-hypnotic, underpins its continued—though niche—availability in specific European markets decades after the withdrawal of most other quinazolinone derivatives.

Table 3: Regulatory Status and Formulation of Diproqualone

RegionStatusPrimary FormulationTherapeutic Indications
FrancePrescription-only, controlledCamphosulfonate salt combined with ethenzamideInflammatory pain (osteoarthritis, rheumatoid arthritis)
Other European marketsLimited availability, restricted prescriptionCamphosulfonate salt combinationsRefractory inflammatory pain, rarely neuralgia
United StatesNot approvedN/AN/A
Global (General)Not widely marketed; absent from WHO Essential Medicines ListCombination products onlySpecialized pain management

Properties

CAS Number

36518-02-2

Product Name

Diproqualone

IUPAC Name

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3

InChI Key

NTGLQWGMESPVBV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O

Synonyms

3-(2,3-dihydroxypropyl)-2-methyl-4(3H)-quinazolinone

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.